molecular formula C12H16 B1337944 3-(2,4,5-Trimethylphenyl)-1-propene CAS No. 58474-27-4

3-(2,4,5-Trimethylphenyl)-1-propene

Cat. No.: B1337944
CAS No.: 58474-27-4
M. Wt: 160.25 g/mol
InChI Key: ZHRXTPCHUMMTPV-UHFFFAOYSA-N
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Description

3-(2,4,5-Trimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 2,4,5-trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trimethylphenyl)-1-propene typically involves the alkylation of 2,4,5-trimethylbenzene (pseudocumene) with propene. One common method is the Friedel-Crafts alkylation, where pseudocumene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trimethylphenyl)-1-propene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4,5-Trimethylphenyl)-1-propene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trimethylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with cellular receptors, and alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trimethylphenylmethanol
  • 2,4,5-Trimethylacetophenone
  • 2,4,5-Trimethylbenzoic acid

Uniqueness

The presence of the propene group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1,2,4-trimethyl-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-5-6-12-8-10(3)9(2)7-11(12)4/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRXTPCHUMMTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505910
Record name 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58474-27-4
Record name 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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